

# Preclinical Profile of GSK2245035: A TLR7 Agonist for Allergic Asthma

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | GSK2245035 maleate |           |
| Cat. No.:            | B15194511          | Get Quote |

An In-depth Technical Review

#### **Abstract**

GSK2245035 is a selective Toll-like receptor 7 (TLR7) agonist investigated for the treatment of allergic asthma. The rationale for its development was centered on the hypothesis that activating the TLR7 pathway could counteract the dominant Type 2 (T2) inflammatory response characteristic of allergic asthma. This document provides a comprehensive overview of the preclinical and clinical evaluation of GSK2245035 in the context of asthma. While detailed preclinical studies in animal models of asthma are not extensively published, this guide synthesizes the known mechanism of action, the preclinical rationale based on the broader class of TLR7 agonists, and the available data from clinical trials in patients with mild allergic asthma. This technical guide is intended for researchers, scientists, and drug development professionals interested in the immunomodulatory approaches to treating allergic airway diseases.

## Introduction: The Rationale for TLR7 Agonism in Asthma

Allergic asthma is a chronic inflammatory disease of the airways, predominantly driven by a Thelper 2 (Th2) cell-mediated immune response to inhaled allergens. This T2 inflammation is characterized by the production of cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which

#### Foundational & Exploratory





orchestrate the recruitment of eosinophils, mast cell activation, mucus hypersecretion, and airway hyperresponsiveness (AHR).

Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR7, specifically, recognizes single-stranded RNA (ssRNA) viruses and endogenous ssRNA. Activation of TLR7, particularly on plasmacytoid dendritic cells (pDCs) and B cells, leads to the production of type I interferons (IFNs), most notably IFN- $\alpha$ . This induction of a Type 1 immune response is thought to be capable of downregulating the T2 inflammatory cascade, thereby presenting a potential therapeutic strategy for allergic diseases.

GSK2245035 was developed by GlaxoSmithKline as a selective TLR7 agonist. The primary therapeutic hypothesis was that intranasal administration of GSK2245035 would engage TLR7 in the airways, leading to a localized production of IFN-α and a subsequent reduction in the allergic inflammatory response to aeroallergens.

#### **Mechanism of Action**

GSK2245035 exerts its pharmacological effect by binding to and activating TLR7, which is located in the endosomal compartment of immune cells. The proposed signaling cascade is as follows:

- TLR7 Activation: GSK2245035, mimicking viral ssRNA, binds to TLR7 within the endosome of cells like pDCs.
- MyD88-Dependent Pathway: This binding event initiates a signaling cascade through the myeloid differentiation primary response 88 (MyD88) adaptor protein.
- IRF7 Activation: The signal culminates in the activation of interferon regulatory factor 7 (IRF7).
- Type I IFN Production: Activated IRF7 translocates to the nucleus and drives the transcription of genes encoding for type I interferons, primarily IFN-α.
- Downregulation of T2 Inflammation: The produced IFN-α is believed to suppress the T2 immune response through several mechanisms, including the inhibition of Th2 cell differentiation and the reduction of T2 cytokine production (IL-4, IL-5, IL-13).



In vitro studies using peripheral blood mononuclear cells from donors with allergic rhinitis have demonstrated the immunomodulatory potential of GSK2245035, showing a reduction in IL-5 and IL-13 secretion and an enhancement of IL-10 and IFN-y secretion.



Click to download full resolution via product page

**Caption:** Proposed mechanism of action of GSK2245035 in modulating allergic inflammation.

## **Preclinical Evaluation in Animal Models of Asthma**

While specific preclinical data for GSK2245035 in animal models of asthma are not extensively detailed in publicly available literature, the rationale for its clinical investigation was based on the established effects of TLR7 agonists in such models. Generally, these studies involve sensitizing animals, typically mice or rats, to an allergen like ovalbumin (OVA) and then challenging them to induce an asthmatic phenotype.

## General Experimental Protocol for a Preclinical Asthma Model

A typical experimental workflow to evaluate a TLR7 agonist in a mouse model of allergic asthma would be as follows:

- Sensitization: Mice are sensitized to an allergen (e.g., OVA) via intraperitoneal injections,
   often with an adjuvant like alum to enhance the immune response.
- Drug Administration: Prior to allergen challenge, a cohort of sensitized mice receives the TLR7 agonist (e.g., intranasal GSK2245035), while a control group receives a placebo.







- Allergen Challenge: Mice are challenged with an aerosolized solution of the allergen to induce an acute allergic airway response.
- Assessment of Airway Hyperresponsiveness (AHR): AHR, a key feature of asthma, is measured by exposing the mice to increasing concentrations of a bronchoconstrictor (e.g., methacholine) and recording changes in lung function.
- Bronchoalveolar Lavage (BAL): BAL fluid is collected to quantify the influx of inflammatory cells, particularly eosinophils.
- Cytokine Analysis: The levels of T2 cytokines (IL-4, IL-5, IL-13) and Type 1 cytokines (IFN-γ) in the BAL fluid or lung homogenates are measured.
- Histopathology: Lung tissue is collected for histological analysis to assess inflammation and mucus production.





Click to download full resolution via product page

**Caption:** A generalized experimental workflow for evaluating an anti-inflammatory agent in a mouse model of allergic asthma.

### Clinical Studies of GSK2245035 in Asthma

The primary investigation of GSK2245035 in asthma was a Phase IIa, randomized, double-blind, placebo-controlled, parallel-group study (NCT02833974). This study aimed to assess the effect of intranasal GSK2245035 on the allergen-induced asthmatic response in subjects with mild allergic asthma.

## **Experimental Protocol of the Phase IIa Clinical Trial**







The key aspects of the clinical trial protocol are summarized below:

- Study Design: A randomized, double-blind, placebo-controlled, parallel-group trial.
- Participants: 36 individuals with mild allergic asthma.
- Treatment: Participants were randomized (1:1) to receive either intranasal GSK2245035 (20 ng) or a placebo once weekly for 8 weeks.
- Allergen Challenge: A bronchial allergen challenge was performed one week after the final dose to induce an early and late asthmatic response.
- Primary Endpoint: The primary endpoint was the attenuation of the late asthmatic response (LAR), measured as the minimum and weighted mean forced expiratory volume in 1 second (FEV1) between 4 and 10 hours post-challenge.
- Secondary Endpoints: These included the early asthmatic response (EAR), changes in inflammatory biomarkers in blood and sputum (e.g., eosinophils, IL-5), and fractional exhaled nitric oxide (FeNO).





Click to download full resolution via product page

 To cite this document: BenchChem. [Preclinical Profile of GSK2245035: A TLR7 Agonist for Allergic Asthma]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15194511#preclinical-studies-of-gsk2245035-in-asthma]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com